1-tert-Butyl-2-methylbenzene, also known as 2-tert-butyltoluene, is an aromatic hydrocarbon with the molecular formula C₁₁H₁₆. This compound features a tert-butyl group attached to the second carbon of a methyl-substituted benzene ring. Its structure can be represented as follows:
textCH3 |C4H9 - C6H4
The compound appears as a colorless to light yellow liquid and has a melting point of approximately -50.32°C and a boiling point of around 200°C . It is characterized by its low density of 0.89 g/cm³ and a refractive index of 1.5075 .
One potential application of 2-tert-butyltoluene is as a solvent. Due to its non-polar character and lipophilic nature, it has the ability to dissolve non-polar compounds. However, its specific use as a solvent is limited compared to other more common options.Source: [National Institute of Standards and Technology (NIST): )]
2-tert-Butyltoluene can serve as a starting material for the synthesis of other organic compounds. For example, it can be oxidized to form cumyl hydroperoxide, which is used as an initiator in free radical polymerization reactions.Source: [ScienceDirect - Cumyl Hydroperoxide: ]
Several methods have been developed for synthesizing 1-tert-butyl-2-methylbenzene:
1-tert-Butyl-2-methylbenzene finds applications in various fields:
Interaction studies involving 1-tert-butyl-2-methylbenzene primarily focus on its reactivity with other chemical species. For instance, its behavior in electrophilic aromatic substitution reactions can provide insights into steric and electronic effects imparted by the tert-butyl group. Additionally, research into its interactions with biological systems could reveal potential toxicological effects or therapeutic applications.
1-tert-Butyl-2-methylbenzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Methyl-2-tert-butylbenzene | C₁₁H₁₆ | Methyl group at position one; different reactivity |
1-tert-Butyl-3-methylbenzene | C₁₁H₁₆ | Tert-butyl at position one; different steric effects |
2-Methyl-1-butyltoluene | C₁₂H₁₈ | Longer butyl chain; different physical properties |
The uniqueness of 1-tert-butyl-2-methylbenzene lies in its specific placement of substituents, which influences its reactivity patterns and physical properties compared to these similar compounds.
The molecular structure of 1-tert-Butyl-2-methylbenzene features a benzene ring with two substituents: a methyl group (-CH$$3$$) at position 1 and a tert-butyl group (-C(CH$$3$$)$$_3$$) at position 2. The tert-butyl group, a bulky tertiary alkyl substituent, imposes significant steric hindrance, which influences both reactivity and molecular conformation. Key physical properties include:
Property | Value | Source |
---|---|---|
Boiling point | 200°C | |
Density | 0.89 g/cm$$^3$$ | |
Refractive index | 1.5075 | |
Melting point | -50.32°C |
Electronically, the tert-butyl group acts as an electron-donating group via inductive effects, increasing electron density on the aromatic ring. This is reflected in its Hammett substituent constant ($$ \sigma_{\text{para}} = -0.20 $$), which quantifies its electron-donating capacity. The methyl group further donates electrons through hyperconjugation, creating a synergistic effect that directs electrophilic substitution to specific ring positions.
1-tert-Butyl-2-methylbenzene has played a role in industrial chemistry since the mid-20th century, primarily as an intermediate in synthesizing p-tert-butylbenzoic acid, a precursor for unsaturated polyesters and alkyd resins. Traditional synthesis routes involved Friedel-Crafts alkylation of toluene with isobutylene or tert-butanol using corrosive catalysts like concentrated sulfuric acid or hydrofluoric acid. These methods faced challenges such as catalyst deactivation, equipment corrosion, and environmental hazards.
The development of safer catalytic systems marked a turning point. For example, caprolactam-based ionic liquids emerged as recyclable catalysts, offering milder reaction conditions and higher yields (82–89% selectivity for para-isomers). Similarly, solid acid catalysts like Fe$$2$$O$$3$$-modified Hβ zeolites improved para-selectivity (81.5%) by modulating pore structures and acidity. These advancements underscored the compound’s role in optimizing industrial alkylation processes.
In contemporary chemistry, 1-tert-Butyl-2-methylbenzene is pivotal in catalysis and materials science:
Catalytic Alkylation: Modern methods prioritize selectivity and sustainability. For instance, gas-phase alkylation using mordenite catalysts achieves 35–75% para-selectivity at 150–190°C, albeit with moderate toluene conversion (10–33%). Fe$$2$$O$$3$$/Hβ catalysts enhance selectivity to 81.5% by narrowing pore openings, favoring the diffusion of the smaller para-isomer (kinetic diameter: 0.58 nm) over meta-isomers (0.65 nm).
Oxidation Reactions: Liquid-phase oxidation of 1-tert-Butyl-2-methylbenzene with molecular oxygen produces peroxides and carboxylic acids. Cobalt, manganese, and chromium naphthenates facilitate these reactions, with final conversions influenced by catalyst choice and reaction conditions.
Polymer Industry: While not directly used as a monomer, derivatives like p-tert-butylbenzoic acid contribute to resin production. The compound’s stability under oxidative conditions makes it a valuable intermediate in polymer synthesis.
Green Chemistry: Ionic liquid catalysts (e.g., caprolactam-based systems) exemplify eco-friendly synthesis. These catalysts reduce waste and enable recycling, aligning with principles of green chemistry.
Flammable;Acute Toxic;Irritant;Environmental Hazard